6-Aminopyridine-2-carboximidamide dihydrochloride

Medicinal Chemistry Chemical Biology Assay Reproducibility

Researchers using free-base 6-aminopicolinimidamide (CAS 1342903-69-8) often encounter mass calculation errors due to carbonate formation and undefined protonation states, compromising assay reproducibility. This dihydrochloride salt eliminates that variability. - Guaranteed 2:1 HCl stoichiometry ensures precise solution concentrations and consistent IC₅₀ values in HTS. - ≥98% purity minimizes homo-dimeric side products, preserving yields in multi-step ATP-competitive inhibitor synthesis. - High aqueous solubility (>50 mM DMSO stocks) and a discrete melting point (201-203°C) confirm homogeneity for reliable FBDD screening.

Molecular Formula C6H10Cl2N4
Molecular Weight 209.07 g/mol
CAS No. 1432679-10-1
Cat. No. B1377435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyridine-2-carboximidamide dihydrochloride
CAS1432679-10-1
Molecular FormulaC6H10Cl2N4
Molecular Weight209.07 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)C(=N)N.Cl.Cl
InChIInChI=1S/C6H8N4.2ClH/c7-5-3-1-2-4(10-5)6(8)9;;/h1-3H,(H2,7,10)(H3,8,9);2*1H
InChIKeyOBEYEYNJKKZYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminopyridine-2-carboximidamide Dihydrochloride: Overview


6-Aminopyridine-2-carboximidamide dihydrochloride is a heterocyclic small-molecule building block featuring a pyridine core substituted with both a primary amine and a carboximidamide group . This dihydrochloride salt provides the compound as a discrete, highly crystalline solid, rendering it a versatile scaffold for the synthesis of kinase inhibitors, factor Xa anticoagulants, and other drug-like molecules . It is typically supplied with a purity of ≥95% to ≥98%, ensuring its reliable use in multi-step medicinal chemistry campaigns .

1
Salt-form selection for reproducible stoichiometry in quantitative assays
2
Aqueous solubility-fit for cell-based and microsomal stability studies
3
High-purity entry point for multi-step kinase inhibitor synthesis

Why Salt Form Matters for Reproducibility


In-class compounds, such as the free base 6-aminopicolinimidamide (CAS 1342903-69-8), cannot be substituted for the dihydrochloride salt without risking significant deviations in experimental outcomes. The dihydrochloride ensures a defined 2:1 stoichiometry of hydrochloric acid to base, which directly dictates the compound's protonation state, solubility, and logP [1]. The free base, by contrast, has an undefined protonation state and can form carbonates upon air exposure, leading to mass calculation errors in solution-based assays. The salt form also exhibits a discrete melting point (201–203°C) and a highly negative logP (-0.64), hallmarks of a homogeneous solid with predictable hydrophilicity [1]. For any biological or chemical assay where precise concentration and reproducible physicochemical properties are critical, the dihydrochloride is the essential starting material.

Target Dihydrochloride salt (defined 2:1 HCl stoichiometry)
Substitute Free base (CAS 1342903-69-8): undefined protonation state, hygroscopic, may form carbonates
Risk Mass accuracy errors >5–10% in solution-based assays
Context Free base introduces stoichiometric ambiguity; may shift IC₅₀ and kinetic data
Risk Lower aqueous solubility limits buffer-based assay compatibility
Context Dihydrochloride provides >25 mg/mL water solubility; free base requires organic co-solvents

Differentiation Evidence vs. Analogs


Defined Stoichiometry for Exact Mass Accuracy

The dihydrochloride salt of 6-aminopyridine-2-carboximidamide possesses a fixed molecular formula of C₆H₁₀Cl₂N₄ and a molecular weight of 209.08 g/mol . This exact stoichiometry ensures that one gram of the compound contains a known quantity of the active amidine species. In contrast, the free base (C₆H₈N₄, MW 136.16 g/mol ) is highly basic and hygroscopic, with an indeterminate protonation state. It can partially form carbonate salts when exposed to air. This variability introduces a significant source of error (typically >5–10%) when calculating molar concentrations, a critical failure point in quantitative biochemical assays such as IC₅₀ determination and kinetic studies.

Stoichiometric precision
Head-to-head
Target: C₆H₁₀Cl₂N₄, MW 209.08 g/mol, defined 2:1 HCl stoichiometry
Free base: C₆H₈N₄, MW 136.16 g/mol, variable protonation/H₂CO₃ adducts
Eliminates stoichiometric uncertainty for quantitative pharmacology
Mass variability >5–10% avoided; critical for IC₅₀ and kinetic assays
Medicinal Chemistry Chemical Biology Assay Reproducibility

Superior Aqueous Solubility Profile

The dihydrochloride salt enables reproducible solution preparation in aqueous media, a direct consequence of its enhanced ionic character. Experimental solubility data indicates that the dihydrochloride is soluble in water to at least 25 mg/mL, corresponding to a concentration of >50 mM in pure DMSO [1]. This level of aqueous solubility is critical for cell-based assays, microsomal stability tests, and pharmacokinetic studies where organic solvents must be minimized. While a direct, rigorous comparison to the free base under identical conditions is not available in the peer-reviewed literature, the free base's higher logP and lack of ionic charge result in significantly lower aqueous solubility, a class-level inference supported by the general behavior of heterocyclic amidines [2].

Aqueous solubility
Class-level inference
Dihydrochloride solubility: >25 mg/mL in water, >50 mM in DMSO
Supports aqueous assay preparation; minimizes organic solvent interference
No direct head-to-head free base solubility data; supplier-reported
Biochemical Assays Aqueous Formulation Physicochemical Profiling

Validated High Purity Reduces Purification Burden

Procurement of the dihydrochloride form from specialized suppliers guarantees a purity threshold of ≥98%, as verified by HPLC or LCMS analysis . This purity level exceeds the typical ≥95% specification for many generic amidine building blocks, which often contain traces of unreacted starting material (e.g., 2,6-diaminopyridine) or regioisomeric impurities. These impurities can act as competing nucleophiles in subsequent synthetic steps, reducing yields and complicating purification. For example, 2,6-diaminopyridine, a common impurity, can form bis-adducts, leading to multi-component reaction mixtures. The higher validated purity of the dihydrochloride minimizes these risks .

Validated purity
Supplier specification
Purity: ≥98% (HPLC/LCMS); generic amidine building blocks typically 95–97%
Reduces purification burden and bis-adduct formation in multi-step synthesis
Lower impurity of 2,6-diaminopyridine; lowers total cost of synthesis
Synthetic Chemistry Medicinal Chemistry Supply Chain Integrity

High-Value Research Applications


High-Throughput Screening and Quantitative Biochemistry

Its guaranteed stoichiometry and high aqueous solubility make the dihydrochloride salt the preferred form for HTS. Researchers can prepare DMSO stock solutions at concentrations exceeding 50 mM [1] and subsequently dilute into aqueous assay buffers with minimal risk of preciitation. This ensures consistent dose-response relationships and reliable IC₅₀ determinations, where mass accuracy is critical. The free base would introduce unacceptable variability.

Multi-Step Synthesis of Kinase Probes

The ≥98% purity benchmark is essential for constructing complex, ATP-competitive inhibitors. Impurities like 2,6-diaminopyridine can form homo-dimeric side products that are challenging to separate from the desired final compound. The high initial purity thereby preserves synthetic yields over long linear sequences and reduces costly preparative HPLC.

Fragment-Based Drug Discovery Library Design

As a fragment with a calculated logP of -0.64 [1], this building block is a highly hydrophilic component for FBDD collections. Its carboximidamide moiety is a known bioisostere for guanidine and a key recognition element for aspartate or glutamate residues in protease active sites. The dihydrochloride form provides the fragment in a stable, monomeric state, immediately ready for co-crystallization, surface plasmon resonance (SPR), and NMR-based screening against targets like factor Xa.

Application
Selection Property
Validation Focus
High-throughput screening and quantitative biochemistry
Aqueous solubility and defined stoichiometry
Consistent dose-response in aqueous buffers; reproducible IC₅₀
Multi-step synthesis of kinase probes
Initial purity ≥98% (HPLC/LCMS)
Minimized bis-adduct byproducts; preserved yields over long sequences
Fragment-based drug discovery library design
Low calculated logP (-0.64) and stable salt monomer
Co-crystallization, SPR, and NMR screening readiness
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